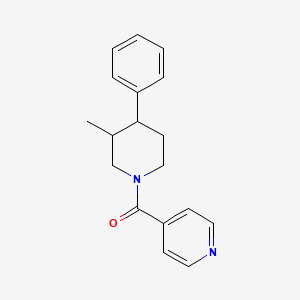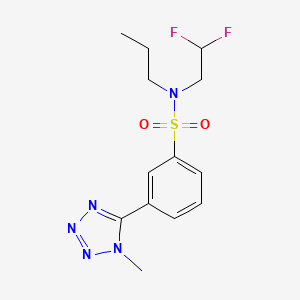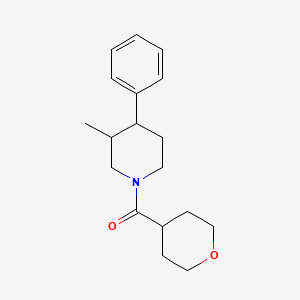
(3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone, also known as MPPM, is a chemical compound that has been widely studied for its potential therapeutic applications. MPPM is a piperidine derivative that has shown promising results in research studies, particularly in the fields of neuroscience and pharmacology.
科学研究应用
(3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been in the field of neuroscience, where (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been shown to have neuroprotective effects. Studies have demonstrated that (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone can protect neurons from damage caused by oxidative stress and inflammation, which are two major factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective effects, (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has also been studied for its potential as a treatment for addiction. Studies have shown that (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone can reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. This suggests that (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone may be a promising candidate for the development of new treatments for drug addiction.
作用机制
The exact mechanism of action of (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone is not fully understood, but it is believed to act on the dopamine system in the brain. (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been shown to inhibit the reuptake of dopamine, which is a neurotransmitter that plays a key role in reward and motivation. By inhibiting dopamine reuptake, (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone may reduce the reinforcing effects of drugs of abuse and help to prevent addiction.
Biochemical and Physiological Effects:
(3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been shown to reduce inflammation in the brain and increase the production of antioxidants. (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of using (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone in lab experiments is its relatively low toxicity. (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. This makes it a promising candidate for further research and development.
However, there are also some limitations to the use of (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone is not fully understood, which can make it challenging to design experiments that target specific pathways or processes.
未来方向
There are a number of potential future directions for research on (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone. One area of focus could be the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has shown promising results in animal studies, and further research could help to determine its potential as a therapeutic agent in humans.
Another potential area of focus could be the development of new treatments for addiction. (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been shown to reduce the reinforcing effects of drugs of abuse, and further research could help to determine its potential as a treatment for drug addiction.
Finally, there is also potential for research on the biochemical and physiological effects of (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone. Studies have shown that (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone can increase the production of antioxidants and increase the levels of BDNF, both of which are important for the health and function of neurons. Further research could help to elucidate the mechanisms behind these effects and determine their potential therapeutic applications.
Conclusion:
In conclusion, (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone, or (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone, is a promising compound that has shown potential in a number of scientific research applications. Its neuroprotective effects and potential as a treatment for addiction make it an exciting candidate for further research and development. While there are still some limitations to the use of (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone in lab experiments, its low toxicity and promising results suggest that it may have a bright future in the field of neuroscience and pharmacology.
合成方法
The synthesis of (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone involves the reaction of 4-bromopyridine with 3-methyl-4-phenylpiperidine in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to obtain the final product, (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone. The synthesis of (3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone is a relatively straightforward process and can be carried out in a laboratory setting.
属性
IUPAC Name |
(3-methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-13-20(18(21)16-7-10-19-11-8-16)12-9-17(14)15-5-3-2-4-6-15/h2-8,10-11,14,17H,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIBKKNCQFYOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-3-yl)methanone](/img/structure/B7592268.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-pyrazin-2-ylmethanone](/img/structure/B7592272.png)
![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592285.png)
![1-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7592291.png)
![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)

